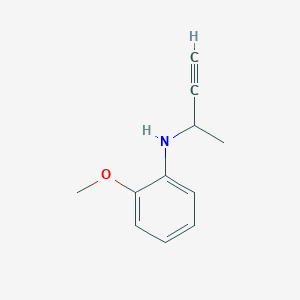

N-(But-3-yn-2-yl)-2-methoxyaniline

Description

Properties

CAS No. |

79874-39-8 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-but-3-yn-2-yl-2-methoxyaniline |

InChI |

InChI=1S/C11H13NO/c1-4-9(2)12-10-7-5-6-8-11(10)13-3/h1,5-9,12H,2-3H3 |

InChI Key |

GMXSKHQQWQSMMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Alkynyl vs.

- Polymerization Potential: Chloropropenyl-substituted NPA forms soluble polymers via oxidative polymerization, unlike the non-polymerizable alkynyl derivative .

- Synthetic Yields: Hydroaminomethylation (73% yield) outperforms imine formation (35% yield), highlighting the efficiency of transition-metal catalysis .

Physicochemical Properties

Experimental data from binary mixtures with primary alcohols (propan-1-ol, 2-propen-1-ol, 2-propyn-1-ol) reveal the following for 2-methoxyaniline derivatives :

| Property | 2-Methoxyaniline + Propan-1-ol | 2-Methoxyaniline + 2-Propyn-1-ol |

|---|---|---|

| Density (g/cm³, 303.15 K) | 0.912 | 0.905 |

| Viscosity (mPa·s) | 2.45 | 2.32 |

| Sound Speed (m/s) | 1320 | 1305 |

Key Observations :

- The presence of triple bonds in 2-propyn-1-ol reduces mixture density and viscosity compared to propan-1-ol, suggesting weaker intermolecular interactions with 2-methoxyaniline.

- Hydrogen bonding between the methoxy group and alcohols dominates thermodynamic behavior, as evidenced by excess Gibbs free energy calculations .

Key Observations :

- Sensing Applications: Poly(2-methoxyaniline) exhibits selective gas adsorption for SO₂ and NO₂, with a 5:1 sensitivity ratio, attributed to the electron-donating methoxy group enhancing charge transfer .

Stability and Functionalization

- Alkynyl Stability : The but-3-yn-2-yl group may undergo undesired side reactions (e.g., Glaser coupling) under oxidative conditions, unlike saturated or halogenated analogues.

- Halogenated Analogues : N-(4-Fluorobenzyl)-2-methoxyaniline shows enhanced thermal stability due to the electron-withdrawing fluorobenzyl group, making it suitable for high-temperature applications .

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites. For example, atomic charge analysis in phenoxazine derivatives identified nucleophilic nitrogen centers .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., FabI enzyme) to guide inhibitor design .

- Prigogine-Flory-Patterson (PFP) theory : Analyze thermodynamic properties (e.g., excess molar volume) in solvent mixtures to predict solubility and stability .

In assessing biological activity, what in vitro assays are recommended to evaluate antimicrobial or enzyme inhibitory effects, and how should conflicting data be resolved?

Q. Methodological

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus), noting that methoxy groups at specific positions may nullify activity .

- Enzyme inhibition : Spectrophotometric assays for enoyl-ACP reductase (FabI) activity, using NADH depletion as a readout .

- Conflict resolution : Replicate assays under standardized conditions (pH, temperature), and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

How can the compound's potential genotoxicity be evaluated, particularly regarding DNA adduct formation?

Q. Advanced

- LC-MS/MS : Detect and quantify N-(deoxyguanosin-8-yl)-2-methoxyaniline adducts in vitro .

- Comet assay : Measure DNA strand breaks in mammalian cell lines exposed to the compound .

- Comparative analysis : Benchmark against known carcinogens like 2-methoxyaniline, which forms persistent DNA adducts .

What strategies mitigate discrepancies in experimental data between synthetic batches or biological assay results?

Q. Methodological

- Synthetic batch analysis : Use HPLC to verify purity (>95%) and identify byproducts (e.g., unreacted alkyne precursors) .

- Biological assay normalization : Include internal controls (e.g., reference inhibitors) and account for solvent effects (e.g., DMSO cytotoxicity) .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of variability across replicates .

What environmental sensing applications could this compound have, based on analogous polyaniline derivatives?

Q. Application-Oriented

- Gas sensors : Electropolymerize the compound into thin films for quartz crystal microbalance (QCM) sensors. Analogous poly(2-methoxyaniline) films selectively adsorb SO and NO at ppm levels .

- Adsorption materials : Functionalize mesoporous silica with the compound to capture volatile organic compounds (VOCs), leveraging its π-π interactions and alkyne polarity .

Notes on Contradictions and Limitations

- Toxicity vs. therapeutic potential : While 2-methoxyaniline is carcinogenic , its derivatives may exhibit bioactivity at non-toxic concentrations. Dose-response studies and Ames tests are critical for risk-benefit analysis .

- Synthetic challenges : Alkyne groups may pose stability issues; storage under inert atmosphere (N/Ar) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.